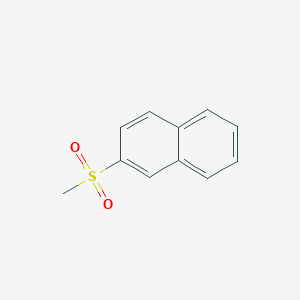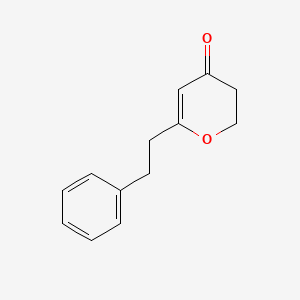
6-Phenethyl-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenethyl-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by a phenethyl group attached to the 6th position of the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenethyl-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of phenethyl alcohol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenethyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Phenethyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Phenethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-trans-cinnamic acid 2-oxo-6-phenethyl-2H-pyran-4-yl ester
- 2H-pyran-4(3H)-one derivatives with various substituents at the 6th position.
Uniqueness
6-Phenethyl-2H-pyran-4(3H)-one is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Compared to other pyranone derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-(2-phenylethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clave InChI |
SNYRMLHYMVXMQN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=CC1=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




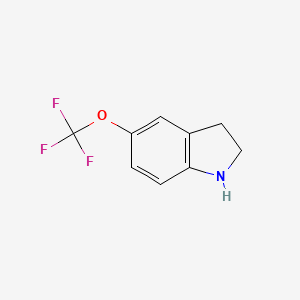
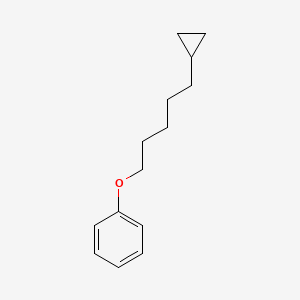
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
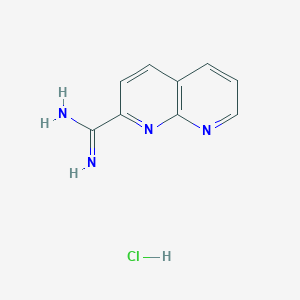

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

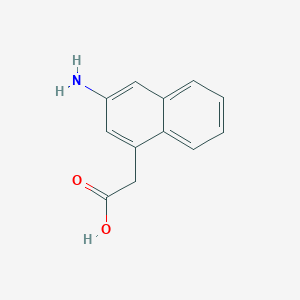

![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)

